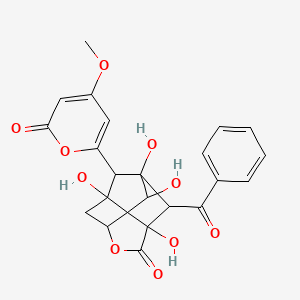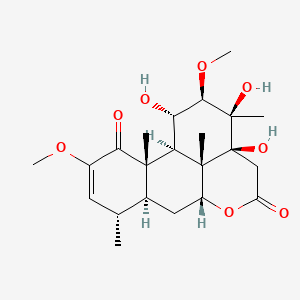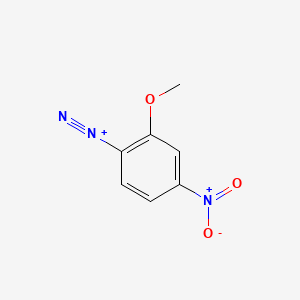
肉桂红调色剂 B
描述
C.I. Pigment Red 23: is a synthetic organic pigment known for its vibrant red color. It is widely used in various applications, including printing inks, paints, and textiles. This pigment belongs to the class of azo pigments, which are characterized by their excellent color strength, lightfastness, and stability.
科学研究应用
C.I. Pigment Red 23 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and degradation.
Biology: Employed in histological staining and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of high-quality printing inks, paints, and coatings due to its excellent color properties and stability.
生化分析
Biochemical Properties
C.I. Pigment Red 23 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As an azo compound, it can undergo reduction reactions catalyzed by azo reductase enzymes. These enzymes cleave the azo bond, resulting in the formation of aromatic amines . Additionally, C.I. Pigment Red 23 can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interactions between C.I. Pigment Red 23 and these enzymes can lead to the formation of reactive intermediates that may have biological effects .
Cellular Effects
C.I. Pigment Red 23 has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage . Furthermore, C.I. Pigment Red 23 has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . The compound can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of C.I. Pigment Red 23 involves its interactions with biomolecules at the molecular level. One of the key mechanisms is the binding of C.I. Pigment Red 23 to cellular proteins, which can result in enzyme inhibition or activation. For example, the compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to an accumulation of ROS and oxidative stress . Additionally, C.I. Pigment Red 23 can bind to DNA and interfere with the normal processes of DNA replication and transcription, resulting in genotoxic effects . These interactions at the molecular level contribute to the overall biological effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. Pigment Red 23 can change over time due to its stability and degradation. Studies have shown that the compound is sensitive to light and heat, which can lead to its degradation and the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Long-term exposure to C.I. Pigment Red 23 in in vitro and in vivo studies has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . The stability and degradation of C.I. Pigment Red 23 are important factors to consider when evaluating its long-term effects in laboratory settings.
Dosage Effects in Animal Models
The effects of C.I. Pigment Red 23 can vary with different dosages in animal models. Studies have shown that at low doses, the compound may have minimal effects on animal health and cellular function . At higher doses, C.I. Pigment Red 23 can induce toxic effects, including liver damage, anemia, and oxidative stress . The threshold for these toxic effects varies depending on the species and the duration of exposure. It is important to carefully evaluate the dosage and exposure levels when studying the effects of C.I. Pigment Red 23 in animal models to avoid adverse outcomes.
Metabolic Pathways
C.I. Pigment Red 23 is involved in various metabolic pathways, including its reduction by azo reductase enzymes . This reduction process leads to the formation of aromatic amines, which can undergo further metabolism by cytochrome P450 enzymes . These metabolic pathways can result in the formation of reactive intermediates that may have biological effects. Additionally, C.I. Pigment Red 23 can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of C.I. Pigment Red 23 is crucial for evaluating its biological effects and potential risks.
Transport and Distribution
The transport and distribution of C.I. Pigment Red 23 within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, C.I. Pigment Red 23 can bind to cellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . The distribution of C.I. Pigment Red 23 within tissues can also be affected by its binding to plasma proteins and its ability to cross biological membranes . These factors play a crucial role in determining the localization and accumulation of C.I. Pigment Red 23 in different cellular and tissue compartments.
Subcellular Localization
The subcellular localization of C.I. Pigment Red 23 can influence its activity and function. Studies have shown that the compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of C.I. Pigment Red 23 to specific compartments can be mediated by targeting signals or post-translational modifications. For example, the compound can be directed to the mitochondria through mitochondrial targeting sequences, where it can interact with mitochondrial proteins and affect mitochondrial function . The subcellular localization of C.I. Pigment Red 23 is an important factor to consider when evaluating its biological effects and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions: C.I. Pigment Red 23 is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo pigment.
Industrial Production Methods: In industrial settings, the production of C.I. Pigment Red 23 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product in powder form.
化学反应分析
Types of Reactions: C.I. Pigment Red 23 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Aromatic amines and other by-products.
Substitution: Substituted derivatives with modified chemical and physical properties.
作用机制
The mechanism of action of C.I. Pigment Red 23 involves its interaction with light and other chemical substances. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure of the pigment, particularly the azo bond, plays a crucial role in its color properties and stability. The pigment’s interaction with other chemicals can lead to various reactions, as described in the chemical reactions analysis section.
相似化合物的比较
- C.I. Pigment Red 146: Known for its bluish-red hue and good solvent resistance.
- C.I. Pigment Red 170: Characterized by its bright red color and high tinctorial strength.
- C.I. Pigment Red 177: Noted for its excellent heat stability and lightfastness.
These comparisons highlight the unique properties of C.I. Pigment Red 23 and its suitability for various applications.
属性
IUPAC Name |
3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O7/c1-36-21-10-9-17(29(34)35)13-20(21)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFRHZUTPGJWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O7 | |
| Record name | C.I. PIGMENT RED 23 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021227 | |
| Record name | C.I. Pigment Red 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. pigment red 23 is a red to bluish red powder. (NTP, 1992), Dry Powder, Red to bluish-red solid; [CAMEO] Bluish-red finely divided dry powder; [MSDSonline] | |
| Record name | C.I. PIGMENT RED 23 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 23 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4102 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | C.I. PIGMENT RED 23 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.45 (NTP, 1992) - Denser than water; will sink | |
| Record name | C.I. PIGMENT RED 23 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6471-49-4 | |
| Record name | C.I. PIGMENT RED 23 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pigment Red 23 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 23 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 23 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082H78U257 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. PIGMENT RED 23 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4356 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
626 to 644 °F (exothermic) (NTP, 1992) | |
| Record name | C.I. PIGMENT RED 23 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other toxicological findings were observed in rodents exposed to C.I. Pigment Red 23?
A: Beyond potential carcinogenic effects, C.I. Pigment Red 23 exposure was associated with increased severity of kidney nephropathy in male rats. [] In mice, the pigment led to an increased incidence of hyperkeratosis and epithelial hyperplasia of the forestomach. [] These findings suggest that C.I. Pigment Red 23 can induce specific organ toxicity in different species.
Q2: How does C.I. Pigment Red 23 interact with DNA?
A: C.I. Pigment Red 23 exhibited mutagenic activity in several strains of Salmonella typhimurium (TA100, TA1537, and TA98) both with and without metabolic activation. [] It also induced sister chromatid exchanges in Chinese hamster ovary cells without metabolic activation. [] These findings suggest that C.I. Pigment Red 23, or its metabolites, can interact with DNA and potentially cause mutations.
Q3: Is there a connection between cardiac thrombosis and C.I. Pigment Red 23 exposure?
A: Research indicates that high doses of C.I. Pigment Red 23 (incidence rate: 20–100%) can lead to increased incidences of atrial thrombosis in rodents. [] The study highlights a potential link between chemical exposure and cardiac thrombosis, further emphasizing the need for careful evaluation of potential risks associated with C.I. Pigment Red 23 exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)

![(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one](/img/structure/B1210928.png)


![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)


